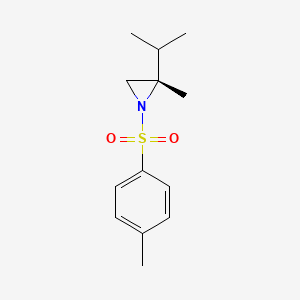

s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine

Description

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

(2S)-2-methyl-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10(2)13(4)9-14(13)17(15,16)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3/t13-,14?/m1/s1 |

InChI Key |

KSOFDLFPOLHDKU-KWCCSABGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@]2(C)C(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of S-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine

General Synthetic Strategy

The preparation of This compound typically involves:

- Formation of a chiral or racemic aziridine intermediate bearing the 2-isopropyl-2-methyl substitution pattern.

- Subsequent introduction of the p-toluenesulfonyl group on the nitrogen atom via sulfonylation.

This approach leverages the nucleophilicity of the aziridine nitrogen and the electrophilicity of sulfonyl chlorides.

Aziridine Formation

Cyclization via Sulfate Ester Intermediates

One efficient method for preparing chiral aziridines involves the conversion of amino alcohol precursors into sulfate ester intermediates, followed by base-induced cyclization to the aziridine ring.

- A typical procedure starts with an amino alcohol (e.g., L-phenylalaninol analogues) treated with concentrated sulfuric acid (95-98%) diluted in water.

- The reaction mixture is stirred at low temperature (around 5 °C), then water is removed under vacuum.

- Heating under reduced pressure (2 mm Hg) at elevated temperature (around 140 °C) for extended periods (up to 2 days) facilitates formation of the sulfate ester intermediate.

- Subsequent treatment with a strong base such as sodium hydroxide or potassium hydroxide in aqueous medium induces cyclization to the aziridine ring.

- The aziridine is extracted, dried, and purified by vacuum distillation or chromatography.

This method yields optically pure aziridines in high yields (approximately 70%) and is scalable for large-scale synthesis.

Copper-Catalyzed Aziridination of Alkenes

Another widely used synthetic route is the copper-catalyzed aziridination of alkenes using sulfonyl azides or iminoiodinanes as nitrene precursors:

- The alkene substrate (e.g., an isopropyl-substituted alkene) is reacted with p-toluenesulfonyl azide or a related nitrene source.

- Catalysts such as Cu(CH3CN)4PF6 or Cu(OTf)2 are employed in acetonitrile solvent.

- Molecular sieves (3Å) are added to remove water and improve yield.

- The reaction is typically performed at 0 °C to room temperature overnight.

- The crude product is purified by column chromatography.

This method provides aziridines with good stereoselectivity and is amenable to chiral induction when chiral ligands or substrates are used.

N-Tosylation of Aziridines

The introduction of the p-toluenesulfonyl group onto the aziridine nitrogen is commonly achieved by reaction with p-toluenesulfonyl chloride (tosyl chloride):

- The aziridine is dissolved in an aprotic solvent such as dichloromethane or pyridine.

- Tosyl chloride is added slowly at low temperature (e.g., 0 °C) to control the reaction rate.

- The mixture is stirred for several hours to overnight, allowing complete sulfonylation.

- The reaction mixture is worked up by aqueous extraction and purified by column chromatography.

This step is crucial to obtain the final This compound with high purity and retention of stereochemistry.

Reaction Conditions and Optimization Data

Solvent Screening for Aziridine Formation (Copper-Catalyzed Method)

| Entry | Solvent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Toluene | 42 | Best yield among tested |

| 2 | Acetonitrile | Trace | Poor yield |

| 3 | Dimethoxyethane (DME) | Trace | Poor yield |

| 4 | 1,4-Dioxane | <20 | Low yield |

| 5 | 1,2-Dichloroethane (DCE) | <20 | Low yield |

| 6 | Tetrahydrofuran (THF) | Not detected | No product |

| 7 | Dimethylformamide (DMF) | Trace | Poor yield |

Reaction conditions: 0.15 mmol aryl iodide, 0.30 mmol aziridine, Pd(OAc)2 (10 mol%), PPh3 (20 mol%), norbornene (2 equiv), K2CO3 (2 equiv), 100 °C, 24 h.

Preparation of Stock Solutions of R-2-Isopropyl-1-(toluene-4-sulfonyl)aziridine

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Stock Solution | 4.1783 mL | 20.8913 mL | 41.7826 mL |

| 5 mM Stock Solution | 0.8357 mL | 4.1783 mL | 8.3565 mL |

| 10 mM Stock Solution | 0.4178 mL | 2.0891 mL | 4.1783 mL |

These data assist in precise preparation of stock solutions for research applications.

Stereochemical Considerations and Diastereomeric Excess

- The use of chiral sulfinimines as starting materials enables the synthesis of aziridines with high diastereomeric excess (de) and enantiomeric excess (ee).

- The sulfinimine sulfur stereochemistry (S or R) directs the formation of aziridines with predictable stereochemistry.

- Acid or base treatment of aziridine intermediates can lead to ring-opening or further functionalization while maintaining optical purity.

- Catalytic systems employing chiral phosphine ligands and palladium sources have been developed to achieve high enantioselectivity in related sulfinyl compound syntheses, which can be adapted to aziridine formation.

Summary of Key Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Yield/Selectivity |

|---|---|---|---|

| Sulfate Ester Cyclization | Amino alcohol + H2SO4, vacuum heating, base cyclization (KOH/NaOH) | Scalable, high optical purity | ~70% yield, high ee |

| Copper-Catalyzed Aziridination | Alkene + p-toluenesulfonyl azide, Cu catalyst, CH3CN, 0 °C to RT | Mild conditions, stereoselective | Moderate to good yields |

| N-Tosylation | Aziridine + p-toluenesulfonyl chloride, pyridine or DCM, 0 °C | Efficient N-protection | High purity, retention of stereochemistry |

Chemical Reactions Analysis

Ring-Opening Reactions

Aziridines are highly reactive toward nucleophilic and electrophilic agents due to ring strain. The sulfonyl group enhances electrophilicity, facilitating nucleophilic attack.

Nucleophilic Ring Opening

-

Mechanism : The aziridine ring undergoes ring-opening via nucleophilic attack at the electrophilic nitrogen or adjacent carbons.

-

Conditions : Typically requires a nucleophile (e.g., water, alcohols, amines) and may involve acid/base catalysis.

-

Products : Generates amino alcohols or diamines, depending on the nucleophile.

Acid/Base-Catalyzed Ring Opening

-

Mechanism : Acidic or basic conditions protonate/deprotonate the aziridine, destabilizing the ring and promoting cleavage.

-

Products : Acidic conditions yield hydroxylated derivatives, while basic conditions produce amine derivatives .

-

Example : Reaction with hydroxylamine converts the aziridine into a hydroxylamine derivative .

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Nucleophilic attack | Nucleophile (e.g., RO⁻) | Amino alcohols/diamines |

| Acid-catalyzed | H⁺ | Hydroxylated derivatives |

| Base-catalyzed | Bases (e.g., OH⁻) | Amines or substituted amides |

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-coupling, particularly with alkyl radical sources.

Ni-Catalyzed C(sp³)–C(sp³) Coupling

-

Mechanism : Nickel(I) oxidative addition activates the aziridine, coupling with alkyl radicals from acetals .

-

Conditions : Nickel catalysts (e.g., Ni(COD)₂), alkyl acetals, and stoichiometric oxidants (e.g., MnO₂) .

| Catalyst | Radical Source | Product |

|---|---|---|

| Ni(COD)₂ | Benzaldehyde dialkyl acetals | Alkylated aziridines |

Anionic Ring-Opening Polymerization (AROP)

The sulfonyl group enables controlled polymerization under anionic conditions.

Mechanism

-

Activation : The electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, stabilizing the propagating anion .

-

Polymerization : Initiators (e.g., Grignard reagents) open the aziridine ring, forming polysulfonamides .

Post-Polymerization Functionalization

-

Desulfonylation : Removal of the sulfonyl group yields linear polyamines (e.g., polypropyleneimine) .

-

Applications : Polysulfonamides can act as precursors for functional polyamines or compatibilizers .

| Polymerization Type | Key Feature | Product |

|---|---|---|

| AROP | Living polymerization | Polysulfonamides |

| Desulfonylation | Mild conditions (e.g., H₂O) | Linear polyamines |

Substitution and Oxidation Reactions

While less emphasized in the literature, the compound’s substituents enable further transformations:

-

Substitution : The isopropyl/methyl groups may undergo alkylation or deprotonation under specific conditions.

-

Oxidation : Potential oxidation of the aziridine ring or substituents to form imides or amides .

Stereochemical Considerations

The compound’s synthesis and reactions can exhibit stereoselectivity, particularly in cyclization or coupling steps. For example, diastereoselective conjugate additions to α,β-unsaturated imides yield enantiomerically pure aziridine derivatives .

Research Insights

-

Reactivity Trends : The sulfonyl group’s electron-withdrawing effect significantly enhances the aziridine’s reactivity compared to unsubstituted analogs .

-

Catalytic Efficiency : Nickel-catalyzed cross-coupling avoids intermediates like azametallacycles, suggesting a direct oxidative addition pathway .

-

Polymerization Tolerance : Anionic polymerization tolerates protic impurities (e.g., water/alcohols), enabling robust synthesis under non-inert conditions .

References EvitaChem. S-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine. Google Patents. Aziridine compounds, methods of preparation and reactions thereof. PMC. C(sp³) Coupling between Aziridines and Acetals as Alcohol-Derived.... EvitaChem. S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine. ACS Publications. Synthesis of Enantiomerically Pure Aziridine-2-imides.... MPG.PuRe. Anionic polymerization of aziridines: Tuning block- and....

Scientific Research Applications

Chemistry: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s reactivity makes it useful in the synthesis of biologically active molecules, including potential drug candidates .

Industry: In the industrial sector, it is used in the production of polymers and other materials with specialized properties .

Mechanism of Action

The mechanism of action of s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine involves the reactivity of the aziridine ring and the sulfonyl group. The strained ring structure makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine with similar aziridine derivatives:

Key Observations :

- Chirality : The S-configuration is a distinguishing feature linked to antimicrobial efficacy, as seen in related urea/thiourea aziridines .

- Toxicity : N-substitution with tosyl groups reduces ring strain and toxicity compared to unsubstituted aziridines (e.g., aziridine TLV = 0.5 ppm vs. propylenimine TLV = 2 ppm) .

Biological Activity

S-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine, a member of the aziridine class, has garnered attention for its potential biological activities, particularly in the realm of anticancer therapeutics. This article synthesizes current research findings, including case studies and data tables, to elucidate its biological activity.

- Molecular Formula : C₁₃H₁₉NO₂S

- Molecular Weight : 253.36 g/mol

- CAS Number : 956102-59-3

Research indicates that this compound exhibits significant biological effects, primarily through its interaction with cancer cell lines. Key findings include:

- Cell Viability Inhibition : The compound has shown notable inhibition of cell viability in human cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were comparable to those of established anticancer drugs like cisplatin .

- Cell Cycle Arrest : Studies demonstrated that this aziridine can induce cell cycle arrest at the S phase, leading to a reduction in the number of cells in the G1 phase. This effect suggests a mechanism where the compound disrupts normal cell division processes .

- Reactive Oxygen Species (ROS) Induction : High concentrations of the compound have been linked to increased levels of ROS, which can lead to oxidative stress and subsequent cellular damage, contributing to its anticancer properties .

Comparative Analysis with Other Aziridines

A comparative study highlighted that chiral phosphine oxides derived from aziridines displayed significantly higher biological activity than their phosphine counterparts. This suggests that modifications in the aziridine structure can enhance biological efficacy .

| Compound Type | IC₅₀ (HeLa Cells) | IC₅₀ (Ishikawa Cells) |

|---|---|---|

| S-2-Isopropyl Aziridine | 6.4 µM | 4.6 µM |

| Cisplatin | Comparable | Comparable |

| Chiral Phosphine Oxides | Higher Activity | Higher Activity |

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to HeLa and Ishikawa cells. The results indicated a significant reduction in cell viability, with IC₅₀ values demonstrating its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this aziridine led to an increase in sub-G1 phase cells, indicative of apoptosis. This suggests that besides inhibiting proliferation, this compound may also promote programmed cell death in cancer cells .

Q & A

Q. What are the standard synthetic protocols for s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine?

The compound is synthesized via sulfonylation of aziridine precursors. A common method involves reacting aziridine derivatives with p-toluenesulfonyl chloride (TsCl) in dry dichloromethane (DCM) under basic conditions (e.g., pyridine) at 0°C, followed by purification via preparative TLC or column chromatography . Optimized protocols recommend stoichiometric control of TsCl (1.2 equivalents) and extended reaction times (18–24 hours) to achieve yields >85% .

Q. How is the stereochemical configuration of this aziridine verified?

Stereochemistry is confirmed using NMR (e.g., H and C) to analyze coupling constants and NOE effects, particularly for the chiral center at C2. For example, the (2S) configuration is inferred from distinct splitting patterns in H NMR for isopropyl and methyl groups . X-ray crystallography is recommended for definitive confirmation, though literature data for this specific compound is sparse .

Q. What analytical techniques are used to characterize its physical properties?

Key properties include:

- Molecular mass : 253.36 g/mol (calculated via high-resolution mass spectrometry, HRMS) .

- pKa : Predicted to be -6.46±0.40, indicating strong electrophilicity at the sulfonyl group .

- Thermal stability : Boiling point predicted at 349.5±35.0°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How can conflicting data on aziridine ring-opening reactivity be resolved?

Discrepancies in reactivity (e.g., nucleophilic ring-opening yields) often arise from solvent polarity or competing side reactions. For example, polar aprotic solvents (DMF, DCM) favor sulfonylation, while protic solvents (ethanol) may hydrolyze the aziridine ring. Systematic optimization studies (varying solvents, TsCl equivalents, and bases) are critical, as shown in Table 4 of Babiz (2010), where DMF improved yields to 92% compared to 62% in THF .

Q. What mechanisms explain the stereoselectivity in N-functionalization reactions?

The Gabriel-Cromwell reaction, modified for aziridine phosphonates, proceeds via a Michaelis-Arbuzov mechanism. Tosylated vinyl phosphonates react with primary amines to form aziridines through a concerted [2+1] cycloaddition, retaining stereochemistry at C2 due to steric hindrance from the isopropyl group . Computational studies (DFT) are recommended to validate transition states.

Q. How does the sulfonyl group influence biological activity in aziridine derivatives?

While direct biological data for this compound is limited, structurally similar N-tosylaziridines exhibit antitumor activity by alkylating DNA nucleophiles. Methodologies include:

Q. What strategies mitigate low yields in one-pot aziridine syntheses?

Low yields (e.g., 62% in unoptimized conditions) are addressed by:

- Sequential reagent addition : Adding TsCl before amines reduces side reactions.

- Solvent optimization : DMF enhances solubility of intermediates .

- Catalytic bases : DBU (1,8-diazabicycloundec-7-ene) accelerates tosylation .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar aziridines?

Variations arise from polymorphic forms or impurities. For example, 2-phenyl-1-tosylaziridine melts at 168–172°C, while methyl-substituted analogs show lower ranges (100–102°C) due to reduced crystallinity . Purity should be confirmed via HPLC (>95%) and differential scanning calorimetry (DSC).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.